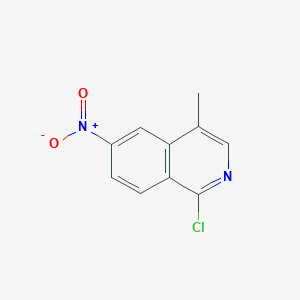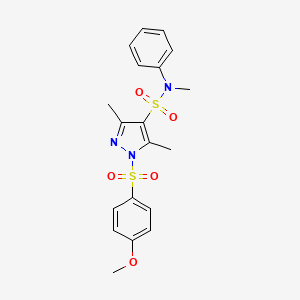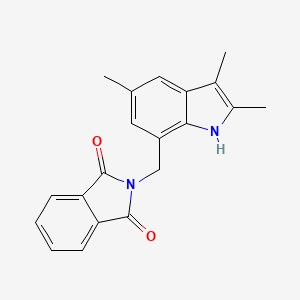
2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antipsychotic agent due to its ability to modulate the dopamine receptor D2 . Additionally, it has been studied for its potential in treating Alzheimer’s disease by inhibiting β-amyloid protein aggregation . In the industry, it is used in the development of new drugs and as an intermediate in various chemical processes .
Zukünftige Richtungen
Vorbereitungsmethoden
The synthesis of 2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields the corresponding tricyclic indole, which can then be further modified to obtain the desired isoindoline-1,3-dione derivative. Industrial production methods often involve solventless conditions to adhere to green chemistry principles .
Analyse Chemischer Reaktionen
2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and other electrophilic or nucleophilic agents . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified indole and isoindoline derivatives .
Wirkmechanismus
The mechanism of action of 2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione involves its interaction with molecular targets such as the dopamine receptor D2. It acts as a ligand, binding to the receptor and modulating its activity . This interaction can influence various signaling pathways in the brain, leading to its potential therapeutic effects in conditions like Parkinson’s disease and schizophrenia .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(2,3,5-Trimethyl-1H-indol-7-ylmethyl)-isoindole-1,3-dione include other isoindoline derivatives and indole-based compounds. For example, indole-3-acetic acid and N-methyltryptamine are structurally related and share some biological activities . this compound is unique in its specific substitution pattern and its ability to modulate the dopamine receptor D2, making it particularly valuable in medicinal chemistry .
Eigenschaften
IUPAC Name |
2-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-11-8-14(18-17(9-11)12(2)13(3)21-18)10-22-19(23)15-6-4-5-7-16(15)20(22)24/h4-9,21H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBYNUKPARJDXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C)C)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
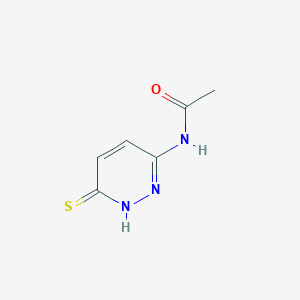
![3-[4-chloro-3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2798692.png)
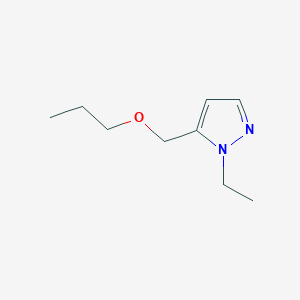

![1-{1-[6-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2798699.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2798700.png)
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2798701.png)
![2-(3-chlorophenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2798702.png)
![5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole hydrochloride](/img/structure/B2798705.png)
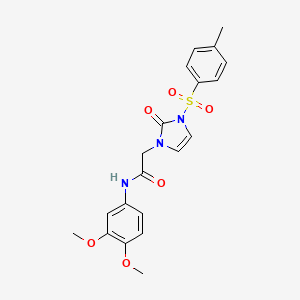
![5-bromo-2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2798710.png)
![4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2798712.png)
